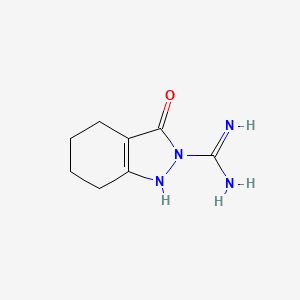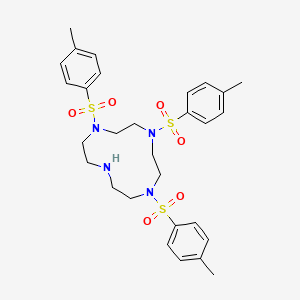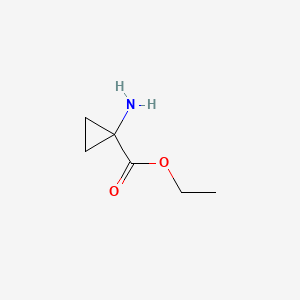![molecular formula C10H11N3OS B1297243 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone CAS No. 247109-18-8](/img/structure/B1297243.png)
1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone” is a compound that has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It is also known as 2-acetyl-3-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula C10H11N3OS . The compound has a molecular weight of 221.28 .Chemical Reactions Analysis
The compound has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It has also been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Physical And Chemical Properties Analysis
The compound has a melting point range of 188–190°C . The IR spectrum is reported as 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
1,3,4-Thiadiazole derivatives, including 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone, are crucial in the synthesis of heterocyclic compounds due to their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The compound serves as a versatile precursor for the development of various bioactive molecules, highlighting its significance in medicinal chemistry (Lelyukh, 2019).
Pharmacological Potential and Chemical Modifications
The pharmacological potential of 1,3,4-thiadiazole and its derivatives is significantly attributed to the presence of the toxophoric N2C2S moiety, which imparts unique anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. This underscores the importance of chemical modifications to the thiadiazole nucleus to enhance bioavailability and counter antibiotic resistance challenges (Mishra et al., 2015).
Role in Antibiotic Resistance and Bioavailability
The stability and bioactive potential of thiadiazole derivatives are of particular interest in addressing the global issue of antibiotic resistance. By modifying the thiadiazole core with various bioactive moieties, researchers aim to develop new medicinal agents with improved solubility and bioavailability, which is a critical aspect in the journey from compound synthesis to drug development (Tiwary et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,3,4-thiadiazoles, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It’s worth noting that similar 1,3,4-thiadiazole derivatives have shown potential anti-proliferative effectiveness against cancer cell lines
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of enzymes like carbonic anhydrase ix , which plays a crucial role in pH regulation and cell survival in hypoxic conditions. This suggests that the compound might interfere with the carbonic anhydrase IX pathway, leading to downstream effects on cell survival and proliferation.
Result of Action
Similar compounds have shown potential anti-proliferative effectiveness against cancer cell lines . This suggests that the compound might have cytotoxic effects, leading to the inhibition of cell proliferation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-amino-3-phenyl-3H-1,2,4-thiadiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(14)13-9(12-10(11)15-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMPKBXOTXOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(N=C(S1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208071 |
Source


|
| Record name | 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247109-18-8 |
Source


|
| Record name | 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


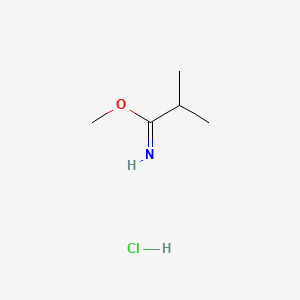
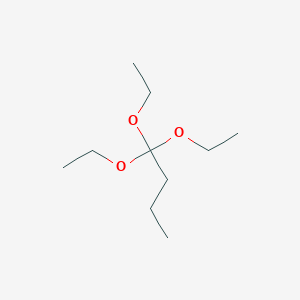
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)


![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

